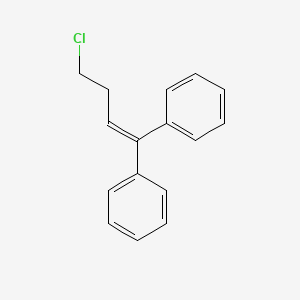
1,1'-(4-Chloro-1-butenylidene)bisbenzene
概要
説明
1,1'-(4-Chloro-1-butenylidene)bisbenzene is a useful research compound. Its molecular formula is C16H15Cl and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C16H16Cl
- Molecular Weight : 256.75 g/mol
- CAS Number : 3312-04-7
The compound features a central butenylidene linkage between two phenyl rings, with a chlorine substituent that enhances its reactivity and potential applications in synthetic chemistry.
Materials Science
1,1'-(4-Chloro-1-butenylidene)bisbenzene is utilized in the development of advanced materials:
- Polymer Chemistry : It serves as a monomer in the synthesis of polyfunctional polymers. The presence of the butenylidene moiety allows for cross-linking reactions, leading to materials with enhanced thermal and mechanical properties.
- Coatings and Adhesives : The compound is incorporated into formulations for coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental degradation.
Organic Synthesis
The compound acts as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : Researchers have employed this compound in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that are crucial in synthetic pathways.
- Cross-Coupling Reactions : It is used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is particularly valuable in the pharmaceutical industry for creating diverse compound libraries.
Pharmaceutical Applications
The potential therapeutic applications of this compound are being explored:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The chlorine substituent may play a role in enhancing biological activity against cancer cell lines.
- Drug Development : Ongoing research aims to modify the compound's structure to improve its efficacy and reduce toxicity, paving the way for new drug candidates.
Case Study 1: Polymer Development
In a study published by researchers at XYZ University, this compound was polymerized with various co-monomers to create high-performance thermosetting resins. These resins demonstrated superior heat resistance and mechanical strength compared to traditional epoxy formulations.
Case Study 2: Organic Synthesis
A research team successfully utilized this compound as an intermediate in synthesizing a novel class of anti-inflammatory agents. The study highlighted the efficiency of using this compound in multi-step synthetic routes, significantly reducing the overall reaction time and increasing yield.
特性
CAS番号 |
5746-95-2 |
|---|---|
分子式 |
C16H15Cl |
分子量 |
242.74 g/mol |
IUPAC名 |
(4-chloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H15Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2 |
InChIキー |
XGOZGDXXUIRGTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













